molecular formula C15H22N2O4S B4240798 Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester CAS No. 81865-16-9

Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester

Cat. No.: B4240798
CAS No.: 81865-16-9
M. Wt: 326.4 g/mol
InChI Key: TYGVUWILIBPAQQ-UHFFFAOYSA-N
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Description

Ethyl [4-(1-azepanylsulfonyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid (NH2COOH) This particular compound features a phenyl ring substituted with an azepanyl sulfonyl group and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester can be achieved through several methods:

    Carbamoylation: This involves the reaction of a phenylamine derivative with an isocyanate or chloroformate to form the carbamate.

    Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.

Industrial Production Methods

Industrial production of carbamates often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(1-azepanylsulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Redox Reactions: Reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide.

Major Products

    Substitution Products: Depending on the substituent introduced, products like nitro, sulfonyl, or halogenated derivatives.

    Hydrolysis Products: Corresponding amine and alcohol.

    Redox Products: Sulfides or sulfones.

Mechanism of Action

The mechanism by which Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester exerts its effects depends on its specific application:

Comparison with Similar Compounds

Ethyl [4-(1-azepanylsulfonyl)phenyl]carbamate can be compared with other carbamates and sulfonyl derivatives:

Properties

IUPAC Name

ethyl N-[4-(azepan-1-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-21-15(18)16-13-7-9-14(10-8-13)22(19,20)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGVUWILIBPAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231421
Record name Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81865-16-9
Record name Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081865169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
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Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
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Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
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Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
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Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester
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Carbamic acid, (4-((hexahydro-1H-azepin-1-yl)sulfonyl)phenyl)-, ethyl ester

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